molecular formula C18H21FN6O2 B2411793 7-(4-fluorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850751-80-3

7-(4-fluorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2411793
M. Wt: 372.404
InChI Key: FKTVLOXGLNXVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21FN6O2 and its molecular weight is 372.404. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Potential Therapeutic Uses

  • 5-HT Receptor Affinity and Psychotropic Potential: New derivatives of purine-2,6-dione, including compounds structurally related to 7-(4-fluorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, have been found to possess affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds, particularly those with specific substituents at the 7 position, have shown potential as psychotropic agents due to their antidepressant-like and anxiolytic-like activities in preclinical studies. The modification of the arylalkyl/allyl substituent in position 7 of purine-2,6-dione opens the possibility for designing new 5-HT ligands with preserved π electron systems and lower molecular weight, potentially enhancing their therapeutic utility (Chłoń-Rzepa et al., 2013).

Synthesis and Chemical Modification

  • Thietanyl Protection in Synthesis: Thietanyl protection has been used effectively in the synthesis of purine-2,6-dione derivatives. This method allows the synthesis of compounds with no substituents in the N7 position and provides a route to synthesize 1-benzyl-3,7-dihydro-1H-purine-2,6-diones. The thietanyl protecting group is advantageous due to its stability upon nucleophilic substitution by amines and the mild conditions required for the synthetic process. This approach has been pivotal in creating new 1,8-disubstituted 3-methyl-3,7-dihydro1H-purine-2,6-diones (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O2/c1-22-7-9-24(10-8-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-3-5-13(19)6-4-12/h3-6H,7-11H2,1-2H3,(H,21,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTVLOXGLNXVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)NC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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